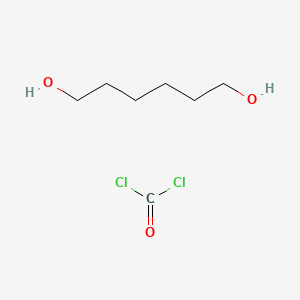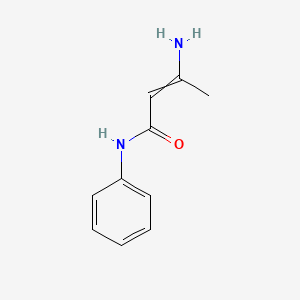
2-Butenamide, 3-amino-N-phenyl-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-amino-N-phenylbut-2-enamide is an organic compound characterized by the presence of an amino group, a phenyl group, and an enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-amino-N-phenylbut-2-enamide typically involves the reaction of an appropriate amine with a suitable acylating agent under controlled conditions. One common method is the reaction of aniline with crotonic acid derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of (Z)-3-amino-N-phenylbut-2-enamide may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-amino-N-phenylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino group or the phenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenylbut-2-enamide oxides, while reduction may produce N-phenylbut-2-enamine.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-amino-N-phenylbut-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for studying enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, (Z)-3-amino-N-phenylbut-2-enamide is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Z)-3-amino-N-phenylbut-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-3-amino-N-phenylbut-2-enamide: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
N-phenylbut-2-enamide: A similar compound lacking the amino group, which may exhibit different chemical and biological properties.
Uniqueness
(Z)-3-amino-N-phenylbut-2-enamide is unique due to its specific Z-configuration, which can influence its reactivity and interactions with other molecules. This configuration may result in distinct biological activities and chemical properties compared to its E-isomer or other related compounds.
Properties
CAS No. |
59846-47-8 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-amino-N-phenylbut-2-enamide |
InChI |
InChI=1S/C10H12N2O/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-7H,11H2,1H3,(H,12,13) |
InChI Key |
YWTRXACYCWOQMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
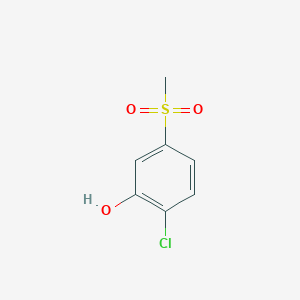
![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)


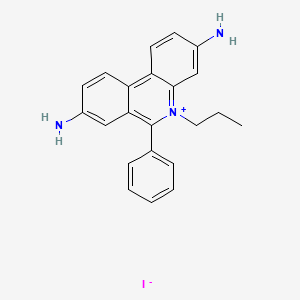
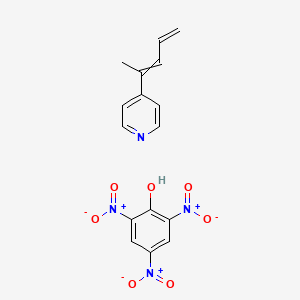
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)


![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
